Acide dobésilique

Vue d'ensemble

Description

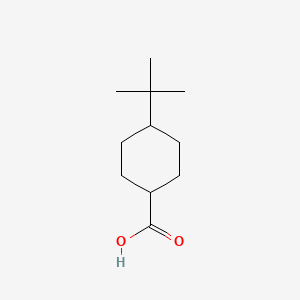

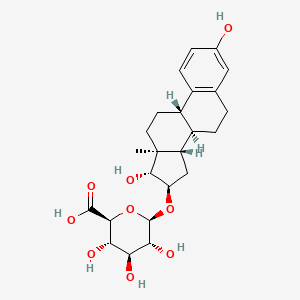

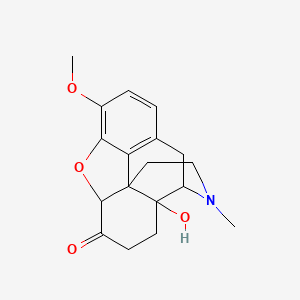

Il est classé à la fois comme un phénol et un acide sulfonique . Ce composé est connu pour ses applications pharmaceutiques, en particulier sous forme de ses sels, tels que le dobesilate de calcium et le dobesilate de diéthylamine, qui sont utilisés respectivement comme agents vasoprotecteurs et antihémorragiques .

Applications De Recherche Scientifique

Dobesilic acid and its salts have a wide range of scientific research applications:

Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.

Biology: Studied for their effects on cellular processes and as potential therapeutic agents.

Medicine: Calcium dobesilate is used in the treatment of diabetic retinopathy and other microangiopathies.

Industry: Used in the formulation of pharmaceuticals and as additives in various industrial processes.

Mécanisme D'action

Target of Action

Dobesilic acid, also known as 2,5-Dihydroxybenzenesulfonic Acid, is primarily used as a medication in the treatment of hemorrhoids, venous insufficiency, and other microangiopathies .

Mode of Action

It is known that the calcium salt of dobesilic acid, calcium dobesilate, reduces capillary permeability by stabilizing the basement membrane and interacting with different biochemical mediators that favor endothelial permeability .

Biochemical Pathways

Dobesilic acid is believed to affect the VEGF/PI3K/AKT/mTOR signaling pathway . This pathway is associated with autophagy, a process that removes unnecessary or dysfunctional components within cells . Dobesilic acid is thought to restore autophagy by inhibiting this pathway .

Pharmacokinetics

It is known that calcium dobesilate, a salt of dobesilic acid, is well absorbed from the gastrointestinal tract after oral administration . Maximum plasma concentrations are reached approximately six hours after oral administration of 500 mg, which are generally maintained for over 12 hours .

Result of Action

The result of dobesilic acid’s action is primarily seen in its therapeutic effects in the treatment of hemorrhoids, venous insufficiency, and other microangiopathies . By reducing capillary permeability and restoring autophagy, dobesilic acid can alleviate the symptoms of these conditions .

Analyse Biochimique

Biochemical Properties

2,5-Dihydroxybenzenesulfonic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and cellular signaling pathways. The compound’s sulfonic acid group allows it to participate in redox reactions, acting as an antioxidant. Additionally, 2,5-Dihydroxybenzenesulfonic Acid can bind to metal ions, which may influence enzyme activity and stability .

Cellular Effects

2,5-Dihydroxybenzenesulfonic Acid affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can modulate gene expression by acting on transcription factors and other regulatory proteins. In cellular metabolism, 2,5-Dihydroxybenzenesulfonic Acid can impact the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes .

Molecular Mechanism

At the molecular level, 2,5-Dihydroxybenzenesulfonic Acid exerts its effects through several mechanisms. It can bind to and inhibit specific enzymes, such as those involved in ROS production. The compound also interacts with transcription factors, leading to changes in gene expression. These interactions can result in the activation or repression of various genes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dihydroxybenzenesulfonic Acid can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that 2,5-Dihydroxybenzenesulfonic Acid can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 2,5-Dihydroxybenzenesulfonic Acid vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses and reduce inflammation. At high doses, it may exhibit toxic effects, such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s beneficial effects plateau or become detrimental at higher concentrations .

Metabolic Pathways

2,5-Dihydroxybenzenesulfonic Acid is involved in several metabolic pathways. It interacts with enzymes such as peroxidases and reductases, which are crucial for maintaining redox balance within cells. The compound can also affect metabolic flux by modulating the levels of key metabolites, such as glutathione and NADPH .

Transport and Distribution

Within cells and tissues, 2,5-Dihydroxybenzenesulfonic Acid is transported and distributed through various mechanisms. It can be taken up by specific transporters and bind to proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its activity and effectiveness in different cellular compartments .

Subcellular Localization

2,5-Dihydroxybenzenesulfonic Acid is localized in specific subcellular compartments, such as the cytoplasm and mitochondria. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to these compartments. The compound’s presence in mitochondria, for example, allows it to directly influence mitochondrial function and oxidative stress responses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide dobésilque peut être synthétisé par la sulfonation de l'hydroquinoneLes conditions de réaction typiques comprennent l'utilisation d'acide sulfurique concentré (H2SO4) comme agent sulfonant et des températures élevées pour faciliter la réaction .

Méthodes de production industrielle

En milieu industriel, la production d'acide dobésilque suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'ajout contrôlé d'hydroquinone à de l'acide sulfurique concentré dans des conditions de température soigneusement surveillées pour assurer la formation efficace du groupe acide sulfonique. Le produit résultant est ensuite purifié par des procédés de cristallisation et de filtration pour obtenir de l'acide dobésilque de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

L'acide dobésilque subit diverses réactions chimiques, notamment :

Oxydation : Les groupes phénoliques de l'acide dobésilque peuvent être oxydés pour former des quinones.

Réduction : Le groupe acide sulfonique peut être réduit dans des conditions spécifiques.

Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution avec divers réactifs.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) peuvent être utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénures d'alkyle peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Formes réduites du groupe acide sulfonique.

Substitution : Divers dérivés phénoliques substitués.

Applications de la recherche scientifique

L'acide dobésilque et ses sels ont une large gamme d'applications de recherche scientifique :

Chimie : Utilisés comme intermédiaires en synthèse organique et comme réactifs dans diverses réactions chimiques.

Biologie : Étudiés pour leurs effets sur les processus cellulaires et comme agents thérapeutiques potentiels.

Médecine : Le dobesilate de calcium est utilisé dans le traitement de la rétinopathie diabétique et d'autres microangiopathies.

Industrie : Utilisé dans la formulation de produits pharmaceutiques et comme additifs dans divers procédés industriels.

Mécanisme d'action

L'acide dobésilque exerce ses effets principalement par son interaction avec le système microcirculatoire. Il réduit la perméabilité capillaire en stabilisant la membrane basale et en interagissant avec les médiateurs biochimiques qui influencent la perméabilité endothéliale. Cette action contribue à réduire l'œdème et à améliorer le flux sanguin dans les zones touchées .

Comparaison Avec Des Composés Similaires

Composés similaires

Hydroquinone : Un composé phénolique présentant des propriétés chimiques similaires, mais qui ne possède pas le groupe acide sulfonique.

Acide benzènesulfonique : Contient le groupe acide sulfonique mais ne possède pas les groupes hydroxyles phénoliques.

Dobésilate de calcium : Le sel de calcium de l'acide dobésilque, utilisé comme agent vasoprotecteur.

Unicité

L'acide dobésilque est unique en raison de sa double classification à la fois comme phénol et comme acide sulfonique. Cette double fonctionnalité lui permet de participer à un large éventail de réactions chimiques et en fait un composé polyvalent dans la recherche et les applications industrielles .

Propriétés

IUPAC Name |

2,5-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCSJBQLWJEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045014 | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-46-0 | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dobesilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobesilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOBESILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO0PAT081I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B1197863.png)